
3,5-Dinitrobenzyl alcohol
Overview
Description
3,5-Dinitrobenzyl alcohol (C₇H₆N₂O₅, MW: 198.13 g/mol) is a nitro-substituted benzyl alcohol derivative characterized by two nitro (-NO₂) groups at the 3- and 5-positions of the benzene ring (Figure 1). It has a melting point of 88–91°C and is commonly utilized as a synthetic intermediate in organic chemistry, particularly for preparing heterocycles, antitubercular agents, and derivatization reagents . Its electron-withdrawing nitro groups enhance electrophilic reactivity, making it valuable in multi-step syntheses despite challenges in desymmetrization and yield optimization .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nitration: One common method involves the nitration of benzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. This process introduces nitro groups at the 3 and 5 positions of the benzene ring.
Stepwise Synthesis: Another approach involves the stepwise nitration of benzyl alcohol, first forming mononitrobenzyl alcohol, followed by further nitration to introduce the second nitro group.
Industrial Production Methods: Industrial production of 3,5-dinitrobenzyl alcohol typically involves the controlled nitration of benzyl alcohol under optimized conditions to ensure high yield and purity. The reaction is carried out in large-scale reactors with precise temperature and concentration control to minimize side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dinitrobenzyl alcohol can undergo oxidation to form 3,5-dinitrobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hydroxymethyl group can be substituted with various functional groups through reactions with appropriate reagents. For example, reaction with p-toluenesulfonyl chloride yields 3,5-dinitrobenzyl p-toluenesulfonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, acidic conditions.
Substitution: p-Toluenesulfonyl chloride, pyridine, room temperature.
Major Products:
Oxidation: 3,5-Dinitrobenzaldehyde.
Reduction: 3,5-Diaminobenzyl alcohol.
Substitution: 3,5-Dinitrobenzyl p-toluenesulfonate.
Scientific Research Applications
Analytical Chemistry
Derivatization Agent
3,5-Dinitrobenzyl alcohol is frequently employed as a derivatization agent in high-performance liquid chromatography (HPLC). It is used to form derivatives that enhance the UV absorbance of certain compounds, thereby improving detection sensitivity. For instance, its derivatives have been utilized to convert monocarboxylic acids into highly UV-absorbing derivatives, facilitating their analysis in complex mixtures .
Case Study: Derivatization of Alcohols
A study detailed a simplified procedure for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride to form 3,5-dinitrobenzoate esters. This method allows for effective analysis at low concentrations in aqueous solutions, showcasing its utility in environmental and biological sample analysis .
Organic Synthesis
Synthesis of Esters and Sulfonates
this compound can react with p-toluenesulfonyl chloride to produce 3,5-dinitrobenzyl p-toluenesulfonate. This transformation is valuable for creating intermediates in organic synthesis . The alcohol can also be converted into various esters through reactions with carboxylic acids or acid chlorides.
Biochemical Applications
Cell Biology and Gene Therapy
In bioprocessing and cell culture applications, this compound has been noted for its role in enhancing transfection efficiency in gene therapy protocols. Its properties allow it to facilitate the delivery of genetic material into cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzyl alcohol involves its reactivity due to the presence of nitro groups and the hydroxymethyl group. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The hydroxymethyl group can participate in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
The table below compares key properties of 3,5-dinitrobenzyl alcohol with structurally related benzyl alcohols:
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|
This compound | C₇H₆N₂O₅ | 198.13 | 88–91 | -NO₂, -CH₂OH |
3,5-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.02 | Not reported | -Cl, -CH₂OH |
3,5-Difluorobenzyl alcohol | C₇H₆F₂O | 144.12 | Not reported | -F, -CH₂OH |
3,5-Diaminobenzyl alcohol | C₇H₁₀N₂O | 138.17 | Not reported | -NH₂, -CH₂OH |
3,5-di-tert-Butyl-4-hydroxybenzyl alcohol | C₁₅H₂₄O₂ | 236.35 | Not reported | -OH, -C(CH₃)₃ |
Key Observations :
- Nitro vs. Halogen Substituents : The nitro groups in this compound significantly increase molecular weight and polarity compared to chloro or fluoro analogs. This enhances its suitability for crystallization-based purification and derivatization reactions .
- Amino Groups: 3,5-Diaminobenzyl alcohol (C₇H₁₀N₂O) exhibits reduced steric hindrance and increased nucleophilicity due to -NH₂ groups, making it a precursor for Schiff base or coordination chemistry .
- Bulkier Substituents: 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol (C₁₅H₂₄O₂) has antioxidant applications due to its sterically hindered phenolic structure .
This compound
- Heterocycle Synthesis : Serves as a starting material for 1-azido-3-(azidomethyl)-5-iodobenzene, a precursor to heterocyclic compounds, albeit with moderate yields (~30%) due to desymmetrization challenges .
- Antitubercular Agents : Converted to benzyl halides for alkylating tetrazole and oxadiazole derivatives, showing high activity against Mycobacterium tuberculosis .
- Derivatization : Used to synthesize 3,5-dinitrobenzoates via microwave-assisted green chemistry, avoiding toxic reagents like PCl₅ .
Halogenated Analogs
- 3,5-Dichlorobenzyl Alcohol: Limited data on applications, but chloro groups may facilitate nucleophilic substitution reactions in pharmaceuticals or agrochemicals.
3,5-Diaminobenzyl Alcohol
- Potential for metal-organic frameworks (MOFs) or polymer synthesis due to dual -NH₂ and -OH functionalities .
Biological Activity
3,5-Dinitrobenzyl alcohol (CAS No. 71022-43-0) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
This compound is characterized by the presence of two nitro groups at the meta positions of the benzyl ring, which significantly influences its biological properties. The molecular structure can be depicted as follows:
Antitubercular Activity
Research indicates that this compound derivatives exhibit significant antitubercular activity. A study highlighted that certain analogues showed moderate inhibitory potency against Mycobacterium tuberculosis thymidylate kinase, a critical enzyme for bacterial survival. The structure-activity relationship (SAR) demonstrated that the presence of nitro groups at the meta positions is crucial for enhancing antimycobacterial activity .
Table 1: Antimycobacterial Activity Data
Compound | MIC (μM) | Cytotoxicity (MRC-5) |
---|---|---|
This compound | 1.6 | None detected |
Analogue A | 0.15 | Low |
Analogue B | 50 | Moderate |
Antifungal Activity
In addition to its antitubercular properties, this compound has shown promising antifungal activity. A study evaluated various derivatives against Candida species and found that ethyl 3,5-dinitrobenzoate exhibited potent antifungal effects with a minimum inhibitory concentration (MIC) of 125 µg/mL against Candida albicans and other strains .
Table 2: Antifungal Activity Data
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 |
Propyl 3,5-dinitrobenzoate | Candida krusei | 100 |
Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 |
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Antimycobacterial Mechanism : The compound's efficacy against M. tuberculosis is attributed to its ability to interfere with cofactor biosynthesis and reduction processes critical for bacterial survival .
- Antifungal Mechanism : Studies suggest that the antifungal action may involve disruption of ergosterol synthesis in fungal cell membranes, leading to cell lysis .
Toxicological Profile
Despite its biological activities, the toxicological profile of this compound indicates low acute toxicity. Long-term exposure studies have not identified significant chronic effects; however, caution is advised due to potential irritation upon contact and environmental hazards .
Table 3: Toxicological Data
Endpoint | Result |
---|---|
Acute Toxicity | Low |
Chronic Effects | Not significant |
Environmental Impact | Harmful to aquatic organisms |
Case Studies
- Study on Antitubercular Activity : A series of quinazolinone derivatives containing the dinitrobenzyl moiety were synthesized and tested for their antimycobacterial properties. The results indicated that structural modifications significantly impacted their activity levels, emphasizing the role of nitro groups in enhancing efficacy against M. tuberculosis .
- Antifungal Efficacy Evaluation : In a comparative study of various dinitrobenzoate derivatives against fungal pathogens, ethyl and propyl esters were identified as having substantial antifungal properties. The study employed microdilution methods to determine MIC values and elucidated potential mechanisms involving cell membrane disruption .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-dinitrobenzyl alcohol, and how do reaction conditions influence yield?
- Methodology : this compound is often synthesized via nitration of benzyl alcohol derivatives. For example, oxidation of this compound to 3,5-dinitrobenzaldehyde can be achieved using quinolinium chlorochromate in dichloromethane under reflux (65% yield) . Alternatively, methanesulfonate derivatives are prepared by reacting this compound with methanesulfonyl chloride in dry THF, catalyzed by triethylamine, yielding 96% of the product . Key factors include solvent choice (e.g., THF for stability), temperature control (0°C to room temperature), and stoichiometric ratios of reagents.
Q. How is this compound characterized structurally, and what analytical techniques are essential for purity assessment?
- Methodology : Characterization involves:
- NMR : and NMR to confirm aromatic proton environments and methylene (-CHOH) signals (e.g., δ 5.40 ppm for CHO in methanesulfonate derivatives) .
- IR : Peaks at 3399 cm (O-H stretch) and 1541 cm (asymmetric NO stretch) .
- Mass spectrometry : EI-MS and HRMS for molecular ion confirmation (e.g., m/z 276 [M] for methanesulfonate derivatives) .
- Melting point : 204–208°C for the pure compound .
Advanced Research Questions
Q. How can researchers address stability challenges during derivatization of this compound into reactive intermediates?
- Methodology : Benzylic methanesulfonates (e.g., 3,5-dinitrobenzyl methanesulfonate) are preferred over halides due to superior stability. These derivatives are synthesized under inert atmospheres (N) to prevent oxidation and stored at -20°C in anhydrous solvents . Stability is enhanced by avoiding prolonged exposure to light and moisture, which can hydrolyze nitro groups or sulfonate esters.
Q. What strategies are employed to resolve analytical challenges in detecting this compound metabolites in environmental samples?
- Methodology : Multi-residue protocols (e.g., EPA Methods C and E) are used for plant/animal tissue analysis. Confirmatory methods like LC-MS/MS are critical for distinguishing this compound from structurally similar metabolites (e.g., pendimethalin derivatives). Radiolabeled validation (e.g., ) ensures recovery efficiency when traditional methods fail .
Q. How is this compound utilized in synthesizing functional materials, such as porphyrins or liquid crystal alignment agents?
- Methodology :
- Porphyrin synthesis : 3,5-Dinitrobenzaldehyde (derived from this compound) condenses with pyrrole in propionic acid to form tetrakis(3,5-dinitrophenyl)porphyrin (HT(3,5-DNP)P), a precursor for metal complexes. Purification involves column chromatography on basic alumina with pyridine elution .
- Liquid crystals : this compound derivatives enhance UV reliability in alignment films by stabilizing molecular orientation through nitro group interactions .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(3,5-dinitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYIQCSMDYRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221262 | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71022-43-0 | |
Record name | 3,5-Dinitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71022-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071022430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DINITROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111Z6Y5YNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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